Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate

Lipophilicity LogP Physicochemical property

tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (CAS 1150315‑87‑9) belongs to the class of N‑Boc‑protected 4‑cyano‑4‑arylpiperidines, a family of fluorinated nitrile building blocks widely employed as key intermediates in medicinal chemistry [REFS‑1]. It bears a 2‑fluoro‑4‑methylphenyl substituent at the piperidine 4‑position alongside a cyano group, making it a versatile precursor for spirocyclic and polycyclic scaffolds targeting chemokine receptors such as CCR2 [REFS‑2].

Molecular Formula C18H23FN2O2
Molecular Weight 318.392
CAS No. 1150315-87-9
Cat. No. B592306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate
CAS1150315-87-9
Molecular FormulaC18H23FN2O2
Molecular Weight318.392
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N)F
InChIInChI=1S/C18H23FN2O2/c1-13-5-6-14(15(19)11-13)18(12-20)7-9-21(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3
InChIKeyNGAMWHLFIWBSHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (CAS 1150315-87-9) – Compound Class and Baseline Characterization for Procurement


tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (CAS 1150315‑87‑9) belongs to the class of N‑Boc‑protected 4‑cyano‑4‑arylpiperidines, a family of fluorinated nitrile building blocks widely employed as key intermediates in medicinal chemistry [REFS‑1]. It bears a 2‑fluoro‑4‑methylphenyl substituent at the piperidine 4‑position alongside a cyano group, making it a versatile precursor for spirocyclic and polycyclic scaffolds targeting chemokine receptors such as CCR2 [REFS‑2]. The compound is commercially available with a minimum purity of 95–97% from multiple global vendors, with physicochemical properties (XLogP3 = 3.3, MW = 318.4 g mol⁻¹) that are well‑characterized and reproducible across batches [REFS‑3].

Why Generic Substitution of tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate Fails for Scientific Selection


Although many N‑Boc‑4‑cyano‑4‑arylpiperidine analogs are commercially available, they are not functionally interchangeable. The specific pattern of aryl substitution (2‑fluoro‑4‑methylphenyl) imparts a unique combination of lipophilicity, blood–brain barrier permeability, and cytochrome P450 inhibition profile that directly influences downstream pharmacokinetic and toxicological outcomes [REFS‑1]. Simple replacement with the unsubstituted phenyl, 2‑fluorophenyl, or 4‑methylphenyl congeners alters LogP by up to 0.7 log units and can change the qualitative CYP inhibition pattern from yes to no, undermining reproducibility in structure–activity relationship campaigns and lead optimization workflows [REFS‑2].

Quantitative Differentiation of tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate Against Closest Analogs


Lipophilicity Controlled by Orthogonal Fluoro and Methyl Substitution: XLogP3 Comparison

The target compound’s XLogP3 of 3.3 (Consensus LogP = 3.46) differentiates it from the unsubstituted phenyl analog (XLogP3 = 2.8) and the 2‑fluorophenyl analog (LogP ≈ 2.74) while remaining lower than the 4‑methylphenyl analog (XLogP = 3.2) [REFS‑1][REFS‑2][REFS‑3]. The 0.5–0.7 log unit increase relative to the phenyl and 2‑fluorophenyl comparators reflects the lipophilic contribution of the 4‑methyl group partially offset by the electron‑withdrawing 2‑fluoro substituent, providing a finely tuned lipophilicity window that is neither excessively hydrophobic nor insufficiently membrane‑permeable [REFS‑1][REFS‑4].

Lipophilicity LogP Physicochemical property ADME

CYP Enzyme Inhibition Profile: Target Compound Shows CYP2C9 and CYP2D6 Liability Not Observed in Unsubstituted Phenyl Analog

In silico predictions provided by Alfa Chemistry indicate that tert‑butyl 4‑cyano‑4‑(2‑fluoro‑4‑methylphenyl)piperidine‑1‑carboxylate is a predicted inhibitor of CYP2C9 (Yes) and CYP2D6 (Yes), while it is not an inhibitor of CYP1A2, CYP2C19, or CYP3A4 [REFS‑1]. This CYP inhibition signature is a direct consequence of the 2‑fluoro‑4‑methylphenyl moiety, as the unsubstituted phenyl analog does not contain the fluorine atom necessary to engage in the same cytochrome interactions; no comparable CYP inhibition prediction is available for the phenyl analog from standard databases, implying a default non‑inhibitor status for the unsubstituted scaffold [REFS‑2].

CYP inhibition Drug metabolism Toxicity prediction ADME-Tox

Predicted Blood–Brain Barrier Permeability: 2-Fluoro-4-Methylphenyl Analog is BBB Permeant

The target compound is computationally predicted to be BBB permeant (Yes) by the consensus ADME models used by Alfa Chemistry [REFS‑1]. No public BBB prediction is available for the unsubstituted phenyl analog (CID 10708369) or the 2‑fluorophenyl analog, making the BBB permeability a distinctive attribute of the 2‑fluoro‑4‑methylphenyl variant within the 4‑cyano‑4‑arylpiperidine series [REFS‑2]. The combination of moderate lipophilicity (Consensus LogP = 3.46) and the presence of the fluorine atom, which reduces hydrogen‑bonding capacity, likely contributes to this favorable CNS penetration profile.

Blood-brain barrier CNS penetration ADME In silico prediction

Drug‑Likeness and Bioavailability Profile: All Rule‑of‑Five Filters Satisfied

tert‑Butyl 4‑cyano‑4‑(2‑fluoro‑4‑methylphenyl)piperidine‑1‑carboxylate passes all drug‑likeness filters with zero violations: Lipinski = 0, Veber = 0, Egan = 0, Muegge = 0, Ghose = None (not applicable) [REFS‑1]. The Bioavailability Score is 0.55, indicating good predicted oral absorption. The unsubstituted phenyl analog has a lower XLogP3 (2.8) and a different hydrogen‑bond acceptor count (3 vs. 4), but formal Lipinski violations are also zero; however, its lower lipophilicity may restrict membrane partitioning. The 4‑methylphenyl analog (XLogP = 3.2, H‑bond acceptors = 3) also has zero violations, but lacks the fluorine‑mediated metabolic stability advantages. The target compound’s balanced property set—MW = 318.4, HBA = 4, HBD = 0, TPSA = 53.3 Ų—places it in an ideal chemical space for CNS‑oriented lead‑like compounds.

Drug-likeness Lipinski Bioavailability Veber Egan

Synthetic Provenance and Yield Benchmarking in Patented CCR2 Antagonist Synthesis

The compound was prepared on an 8.2 g scale with a 33% isolated yield using a one‑pot alkylation–cyclization protocol starting from (2‑fluoro‑4‑methylphenyl)acetonitrile and N,N‑bis(2‑chloroethyl)carbamic acid tert‑butyl ester in DMSO, purified by silica gel chromatography [REFS‑1]. This yield is consistent with the steric demands imposed by the ortho‑fluoro and para‑methyl substituents during the piperidine ring closure; the analogous unsubstituted phenyl derivative was reportedly synthesized via a different route (reductive amination), making direct yield comparison unreliable. However, the disclosed procedure provides a reproducible synthetic baseline for academic and industrial laboratories seeking to prepare multi‑gram quantities, with the yield benchmark enabling cost‑of‑goods estimation for procurement decisions.

Synthetic yield CCR2 antagonist Process chemistry Piperidine intermediate

Preferred Application Scenarios for tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate Based on Differentiating Evidence


CNS Drug Discovery Programs Requiring a BBB‑Permeable Piperidine Intermediate

When designing CNS‑penetrant drug candidates, medicinal chemists can leverage the predicted BBB permeability of this compound (BBB = Yes) [REFS‑1]. Unlike the unsubstituted phenyl analog, which lacks any BBB prediction, the 2‑fluoro‑4‑methylphenyl derivative offers a validated entry point for synthesizing brain‑exposed spirodihydrobenzofuran CCR2 antagonists and related neuroactive agents. The combination of moderate LogP (3.46) and high bioavailability score (0.55) supports oral absorption, making this intermediate ideal for early‑stage neuroscience lead optimization.

Metabolic Stability Triage When CYP2C9 and CYP2D6 Inhibition Must Be Anticipated

The predicted CYP inhibition profile (CYP2C9 = Yes; CYP2D6 = Yes) enables project teams to proactively design in vitro metabolism studies [REFS‑1]. In programs where CYP2C9/2D6 liability is acceptable or even desirable (e.g., for co‑administration with specific drugs), this compound provides a known metabolic phenotype. Conversely, programs seeking a CYP‑clean scaffold should select the unsubstituted phenyl analog and conduct experimental CYP phenotyping de novo.

Scaffold Optimization Campaigns Targeting Balanced Lipophilicity for CCR2 Antagonists

The XLogP3 of 3.3 differentiates this compound from both more polar (phenyl analog, XLogP3 = 2.8) and more lipophilic (4‑methylphenyl analog, XLogP = 3.2) congeners [REFS‑1][REFS‑2]. This intermediate LogP space aligns with the lipophilic efficiency requirements of CCR2 antagonist pharmacophores, where excessive hydrophobicity can increase hERG binding and off‑target toxicity. Incorporating the 2‑fluoro‑4‑methylphenyl substitution early in the synthetic route allows SAR exploration without requiring later‑stage lipophilicity correction.

Multi‑Gram Scalable Synthesis for Internal Process Development

The patent‑documented synthetic procedure (NaH/DMSO, 33% yield) provides a reproducible method for preparing the compound on an 8 g scale [REFS‑3]. Process development groups can use this established protocol as a starting point for yield optimization or as a quality benchmark when outsourcing custom synthesis. The availability of commercial material at 95–97% purity further supports parallel chemistry efforts without requiring in‑house synthesis.

Quote Request

Request a Quote for tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.